molecular formula C7H8N2O2 B3276976 3,5-Dimethyl-2-nitropyridine CAS No. 65169-41-7

3,5-Dimethyl-2-nitropyridine

Cat. No. B3276976
CAS RN: 65169-41-7
M. Wt: 152.15 g/mol
InChI Key: AVLLRPYTPHITGW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-nitropyridine is a chemical compound with the molecular formula C7H7N2O2. It is an organic compound that belongs to the family of pyridines. This compound has been widely studied due to its potential applications in scientific research.

Scientific Research Applications

Chemical Reactions and Stability

  • 3,5-Dimethyl-2-nitropyridine has been studied for its reactivity in various chemical reactions. In a study by Reinheimer et al. (1980), the addition of aqueous base to solutions of 2-halo-5-nitropyridines in dimethyl sulfoxide was explored, highlighting the formation of stable substances and subsequent reaction mechanisms (Reinheimer, Mayle, Dolnikowski & Gerig, 1980).

Spectroscopic Analysis

  • Electron spin resonance spectra of this compound and related compounds were studied by Cottrell and Rieger (1967), providing insights into their electronic structures and reaction behaviors (Cottrell & Rieger, 1967).

Structural Analysis and Molecular Studies

  • Bryndal et al. (2012) investigated the molecular and crystal structures of this compound derivatives, using vibrational studies and quantum chemical calculations. This research offers valuable information about the compound’s stability and interaction with other molecules (Bryndal et al., 2012).

Reactivity in Cycloaddition Reactions

  • The reactivity of nitropyridyl isocyanates, closely related to this compound, in 1,3-dipolar cycloaddition reactions was investigated by Holt and Fiksdahl (2007). Their study demonstrates the compound’s potential in forming various substituted amines (Holt & Fiksdahl, 2007).

Formation of Aminals and Rearrangements

  • Rakhit, Georges, and Bagli (1979) explored the formation of aminals from amines via Pummerer rearrangement, a reaction involving this compound derivatives. This research highlights the compound’s unique reactivity in organic synthesis (Rakhit, Georges & Bagli, 1979).

Electrophilic Substitution Studies

  • Johnson, Katritzky, and Viney (1967) provided insights into the mechanism of electrophilic substitution of heteroaromatic compounds, including this compound, which is crucial for understanding its chemical reactivity and potential applications in synthetic chemistry (Johnson, Katritzky & Viney, 1967).

properties

IUPAC Name

3,5-dimethyl-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-6(2)7(8-4-5)9(10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLLRPYTPHITGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346881
Record name 3,5-Dimethyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65169-41-7
Record name 3,5-Dimethyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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